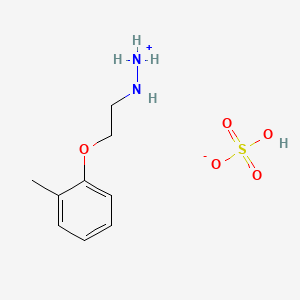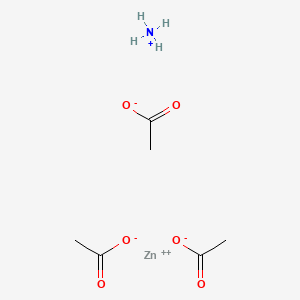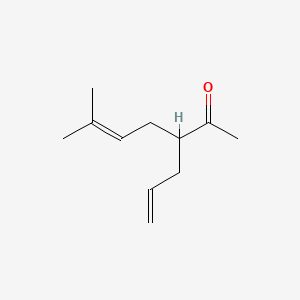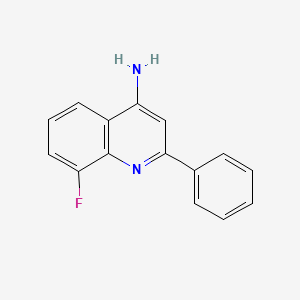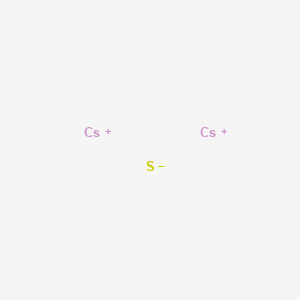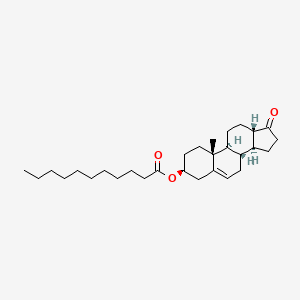
18-Norandrostenolone undecylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Norandrostenolone undecylate is a synthetic anabolic-androgenic steroid derived from nandrolone. It is known for its anabolic properties, which promote muscle growth and strength, and its relatively mild androgenic effects. The compound is often used in the field of sports and bodybuilding to enhance performance and physical appearance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18-Norandrostenolone undecylate typically involves the esterification of 18-Norandrostenolone with undecylenic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
18-Norandrostenolone undecylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
18-Norandrostenolone undecylate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on muscle growth and development in various biological models.
Medicine: Investigated for its potential therapeutic applications in treating muscle wasting diseases and osteoporosis.
Industry: Used in the formulation of performance-enhancing supplements and pharmaceuticals.
Mécanisme D'action
18-Norandrostenolone undecylate exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor complex, which then translocates to the nucleus and binds to specific DNA sequences known as hormone response elements. This interaction regulates the transcription of target genes involved in muscle growth and development. The compound’s anabolic effects are primarily mediated through the activation of these molecular pathways.
Comparaison Avec Des Composés Similaires
18-Norandrostenolone undecylate is similar to other anabolic-androgenic steroids, such as:
- Nandrolone decanoate
- Nandrolone phenylpropionate
- Trenbolone
- Ethylestrenol
- Metribolone
Uniqueness
What sets this compound apart is its specific esterification with undecylenic acid, which affects its pharmacokinetics and duration of action. This modification allows for a prolonged release of the active compound, making it suitable for long-term therapeutic applications.
Propriétés
Numéro CAS |
34426-52-3 |
|---|---|
Formule moléculaire |
C29H46O3 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13S,14S)-10-methyl-17-oxo-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecanoate |
InChI |
InChI=1S/C29H46O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-22-18-19-29(2)21(20-22)12-13-24-23-15-17-27(30)25(23)14-16-26(24)29/h12,22-26H,3-11,13-20H2,1-2H3/t22-,23-,24-,25-,26-,29-/m0/s1 |
Clé InChI |
MGKZESHZYIXQHK-WTWMNNMUSA-N |
SMILES isomérique |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4[C@H]([C@@H]3CC=C2C1)CCC4=O)C |
SMILES canonique |
CCCCCCCCCCC(=O)OC1CCC2(C3CCC4C(C3CC=C2C1)CCC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/no-structure.png)
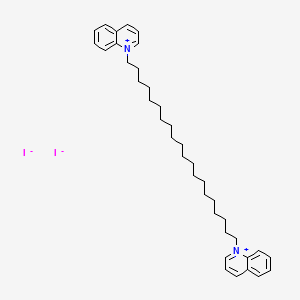
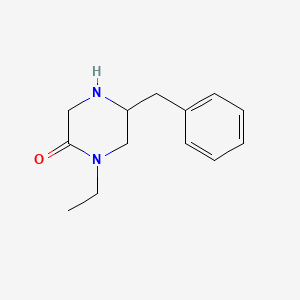
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)


